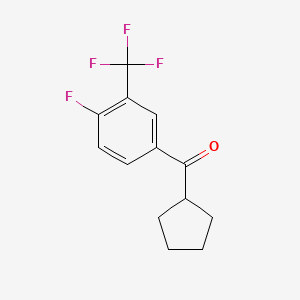

4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone

Description

Properties

IUPAC Name |

cyclopentyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F4O/c14-11-6-5-9(7-10(11)13(15,16)17)12(18)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOJRUAKRBVWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Hydrolysis for Aryl Intermediate Synthesis

The synthesis of 4-fluoro-3-(trifluoromethyl)phenol, a critical intermediate, is achieved via diazotization of 4-fluoro-3-(trifluoromethyl)aniline followed by hydrolysis. In this method, 4-fluoro-3-(trifluoromethyl)aniline is treated with sulfuric acid (4.5–6.5 moles per mole of aniline) to form a diazonium salt, which is subsequently hydrolyzed in a mixed solvent system (toluene, xylene, or chlorobenzene with aqueous copper sulfate) at 75–85°C. This step yields 4-fluoro-3-(trifluoromethyl)phenol with a reported efficiency of 85–90%.

The phenol intermediate can then be functionalized to introduce the cyclopentyl ketone group. For example, Friedel-Crafts acylation using cyclopentyl acyl chloride under Lewis acid catalysis (e.g., AlCl₃) enables direct ketone formation on the aromatic ring. However, the electron-withdrawing trifluoromethyl group may deactivate the ring, necessitating elevated temperatures (80–120°C) and prolonged reaction times.

Grignard Reagent-Based Coupling

An alternative route involves the use of 4-fluoro-3-(trifluoromethyl)phenyl Grignard reagents. As demonstrated in analogous systems, 3-trifluoromethylphenyl Grignard reagents are synthesized by reacting 4-fluoro-3-(trifluoromethyl)bromobenzene with magnesium in tetrahydrofuran (THF). This reagent is then reacted with cyclopentyl cyanide or cyclopentyl carbonyl chloride to form the ketone.

Key safety considerations include the explosive potential of trifluoromethyl-containing Grignard reagents, which require strict temperature control (–10 to 0°C) and inert atmospheres. Yields for this method range from 60–75%, with side products arising from over-addition or solvent decomposition.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling, such as Suzuki-Miyaura or Kumada coupling, offers a modular approach. For instance, 4-fluoro-3-(trifluoromethyl)phenylboronic acid can be coupled with cyclopentyl carbonyl electrophiles (e.g., bromocyclopentane) using palladium catalysts. However, the stability of the boronic acid under reaction conditions (typically 80–100°C, aqueous base) remains a challenge, often necessitating protective groups for the phenol intermediate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The hydrolysis step in the diazotization route is highly solvent-dependent. Mixed solvents like toluene-water-copper sulfate achieve optimal yields (89.5%) due to improved phase separation and catalyst stability. Polar aprotic solvents (e.g., DMF) in cross-coupling reactions improve reagent solubility but may promote side reactions with trifluoromethyl groups.

Catalytic Systems

Copper sulfate in hydrolysis enhances the regioselectivity of phenol formation, while palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling improve coupling efficiency (70–80% yields). Lewis acids like AlCl₃ in Friedel-Crafts acylation must be carefully titrated to avoid over-acylation or ring deactivation.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Diazotization/Friedel-Crafts | 70–85 | High intermediate purity | Multi-step, harsh conditions |

| Grignard Coupling | 60–75 | Modular ketone introduction | Safety risks, solvent sensitivity |

| Cross-Coupling | 65–80 | Tunable substituents | Requires pre-functionalized intermediates |

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone has been investigated for its therapeutic potential in various diseases:

- Anticancer Activity: Research indicates that compounds with trifluoromethyl substitutions can enhance anticancer properties. For instance, studies have shown that this compound exhibits cytotoxicity against breast cancer cell lines (e.g., MCF-7), with effective inhibition of cell growth demonstrated through IC50 values.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, indicating potential benefits in treating inflammatory diseases.

- Antimicrobial Properties: Its structure suggests potential antimicrobial activity, as fluorinated compounds often disrupt microbial membranes more effectively than non-fluorinated counterparts. Studies have shown significant reductions in bacterial viability against strains like Staphylococcus aureus and Escherichia coli.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: It is utilized in the synthesis of more complex organic compounds through various reactions, including oxidation and reduction processes. For example, it can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

- Industrial Applications: In the industrial sector, it is employed in the production of materials with enhanced properties such as stability and hydrophobicity, making it valuable for developing advanced materials.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against breast cancer cell lines (MCF-7). | |

| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines. | |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli. |

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various trifluoromethyl-substituted phenyl ketones, finding that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value indicated effective inhibition of cell growth, showcasing its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, derivatives of this compound were tested against common bacterial strains. Results showed a notable reduction in bacterial viability, suggesting strong antimicrobial potential attributed to its structural features.

Mechanism of Action

The mechanism by which 4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can significantly influence the compound’s reactivity and interactions with biological molecules. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

a) 4-Fluoro-3-methylphenyl 4-Fluorophenyl Ketone

Synthesis: Produced via HF and BF₃-mediated reactions, yielding 61.5% under optimized conditions . Properties: Fluorine substituents increase stability and resistance to nucleophilic attack compared to non-fluorinated analogs.

b) Trifluoromethyl Phenyl Ketone

Reactivity: Reduces stereoselectively with chiral Grignard reagents due to strong electron-withdrawing effects, favoring specific conformations (e.g., R-carbinol formation) .

Data Tables

Table 1: Structural and Reactivity Comparison

Table 2: Substituent Effects on Ketone Reactivity

Research Findings

- Steric Effects : The cyclopentyl group in the target compound slows reduction kinetics compared to smaller cycloalkyl ketones but less than cyclohexyl derivatives .

- Electronic Effects: Fluorine and trifluoromethyl groups synergistically increase ketone electrophilicity, making it more reactive toward nucleophiles than non-fluorinated analogs .

- Synthetic Utility : Fluorinated phenyl ketones are precursors to bioactive molecules, such as anticholinergic agents, due to their stability and tunable reactivity .

Biological Activity

4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with a trifluoromethyl group and a fluorine atom, linked to a cyclopentyl ketone moiety. The presence of these fluorinated groups enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to increase the binding affinity of compounds to their targets due to its electron-withdrawing nature, which can stabilize interactions through hydrogen bonding or electrostatic interactions .

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, demonstrating its potential in various therapeutic areas:

- Anticancer Activity : Research indicates that compounds with trifluoromethyl substitutions can enhance anticancer properties by modulating cell signaling pathways associated with proliferation and apoptosis. For example, similar compounds have shown improved efficacy against various cancer cell lines due to enhanced cellular uptake and target affinity .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, as fluorinated compounds often exhibit enhanced interactions with microbial membranes. Studies have shown that fluorinated derivatives can disrupt bacterial cell walls more effectively than their non-fluorinated counterparts .

- Anti-inflammatory Effects : There is evidence that compounds containing trifluoromethyl groups can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests that this compound might be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigating the efficacy of various trifluoromethyl-substituted phenyl ketones found that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell growth .

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability, suggesting strong antimicrobial potential attributed to the compound's structural features .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. For Friedel-Crafts, cyclopentyl carbonyl chloride reacts with 4-fluoro-3-(trifluoromethyl)benzene under Lewis acid catalysis (e.g., AlCl₃). Yield optimization requires controlled temperature (0–5°C to prevent side reactions) and anhydrous conditions . Alternatively, Suzuki-Miyaura coupling may introduce the cyclopentyl group via palladium catalysis, though electron-withdrawing groups (e.g., -CF₃) may reduce reactivity, necessitating ligand optimization (e.g., SPhos) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹⁹F NMR (to confirm fluorinated groups) and ¹H NMR (to verify cyclopentyl integration). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity ≥95% can be validated via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) . X-ray crystallography may resolve stereochemical ambiguities, though the compound’s low melting point (mp ~80–85°C) could complicate crystallization .

Q. What are the key reactivity patterns of the ketone group in this compound?

- Methodological Answer : The ketone undergoes nucleophilic additions (e.g., Grignard reagents) but is sterically hindered by the cyclopentyl group. Reductions (NaBH₄ or LiAlH₄) yield secondary alcohols, though competing dehalogenation may occur due to the -CF₃ group’s electron-withdrawing effects. For selective reactivity, protect the ketone via ketal formation before functionalizing other sites .

Advanced Research Questions

Q. How do electronic effects from the -CF₃ and -F groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ group directs electrophilic substitution to the para position relative to itself, while -F acts as a meta director. In cross-coupling (e.g., Buchwald-Hartwig amination), the -CF₃ group reduces electron density, slowing oxidative addition. Computational studies (DFT) can model charge distribution to predict reactive sites. Experimental validation via competitive coupling reactions with substituted aryl halides is recommended .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer : Unexpected NOE signals may arise from conformational flexibility of the cyclopentyl ring or fluorine-mediated dipolar coupling. Use variable-temperature NMR to assess dynamic effects. Compare experimental data with simulated spectra (e.g., ACD/Labs or Gaussian) . For ambiguous cases, synthesize deuterated analogs or employ 2D NMR (HSQC, HMBC) to assign connectivity .

Q. How can computational modeling predict the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to target proteins (e.g., kinases or GPCRs). The -CF₃ group enhances lipophilicity (logP ~3.5), which can be optimized via QSAR models. ADMET predictions (SwissADME) evaluate metabolic stability, noting that fluorinated groups may reduce CYP450-mediated oxidation . Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization of the cyclopentyl group can occur under high-temperature conditions. Use asymmetric catalysis (e.g., Jacobsen’s ketone hydrogenation) or chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) . For large batches, continuous-flow reactors improve heat/mass transfer, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.